- 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil. A highly selective antiherpes simplex agent, Journal of Medicinal Chemistry, 1987, 30(5), 867-71

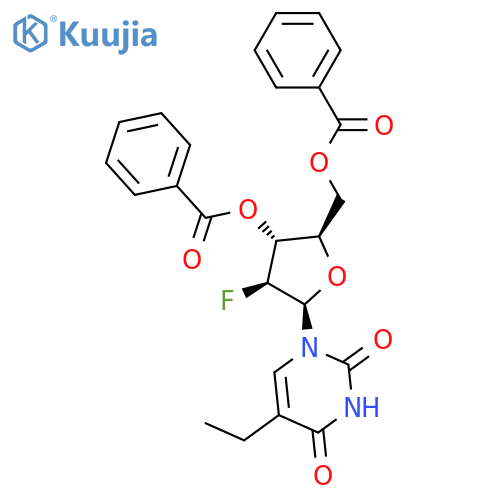

Cas no 95740-18-4 (3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine)

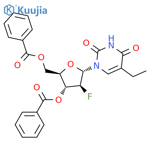

95740-18-4 structure

Nombre del producto:3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine

Número CAS:95740-18-4

MF:C25H23FN2O7

Megavatios:482.457730531693

CID:5064566

3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine Propiedades químicas y físicas

Nombre e identificación

-

- 1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyl-2,4(1H,3H)-pyrimidinedione (ACI)

- D

- 3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine

-

- Renchi: 1S/C25H23FN2O7/c1-2-15-13-28(25(32)27-21(15)29)22-19(26)20(35-24(31)17-11-7-4-8-12-17)18(34-22)14-33-23(30)16-9-5-3-6-10-16/h3-13,18-20,22H,2,14H2,1H3,(H,27,29,32)/t18-,19+,20-,22-/m1/s1

- Clave inchi: IQQMAHSRYSKKBB-XAPVIXHLSA-N

- Sonrisas: F[C@H]1[C@H](OC(C2C=CC=CC=2)=O)[C@@H](COC(C2C=CC=CC=2)=O)O[C@H]1N1C(=O)NC(=O)C(CC)=C1

3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Hexamethyldisilazane , Ammonium sulfate Solvents: Acetonitrile

1.2 Solvents: Chloroform

1.2 Solvents: Chloroform

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Solvents: Chloroform

Referencia

- Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides, Journal of Organic Chemistry, 1988, 53(1), 85-8

Métodos de producción 3

Condiciones de reacción

Referencia

- An improved strategy for the synthesis of [18F]-labeled arabinofuranosyl nucleosides, Nuclear Medicine and Biology, 2012, 39(8), 1182-1188

Métodos de producción 4

Condiciones de reacción

1.1 Solvents: Pyridine

Referencia

- Nucleosides. 133. Synthesis of 5-alkenyl-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)cytosines and related pyrimidine nucleosides as potential antiviral agents, Journal of Medicinal Chemistry, 1985, 28(6), 741-8

Métodos de producción 5

Condiciones de reacción

1.1 Solvents: Acetonitrile

Referencia

- Synthesis of nucleosides, Organic Reactions (Hoboken, 2000, 55,

3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine Raw materials

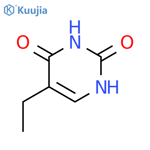

- 5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

- Pyrimidine,5-ethyl-2,4-bis[(trimethylsilyl)oxy]-

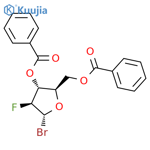

- 2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate

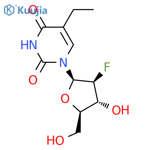

- 2'-Fluoro-5-ethylarabinosyluracil

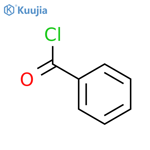

- Benzoyl chloride

3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine Preparation Products

3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine Literatura relevante

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930

95740-18-4 (3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine) Productos relacionados

- 1185538-19-5(1-(Pyridin-2-yl)piperidin-3-amine)

- 1017020-71-1((Z)-N'-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide)

- 13855-74-8(4-chloro-N-(hydroxymethyl)benzamide)

- 2391548-43-7(N-{1-(pyridin-2-yl)cyclopropylmethyl}prop-2-enamide)

- 2034619-29-7(N,N-dimethyl-3-{3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carbonyl}aniline)

- 2034208-87-0(N-({[2,3'-bipyridine]-5-yl}methyl)-3-(2-chloro-6-fluorophenyl)propanamide)

- 2059932-56-6(ethyl 2-2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-ylacetate)

- 2227799-44-0((2S)-2-amino-2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-ol)

- 1261848-63-8(2-Bromo-3'-chloro-5'-hydroxypropiophenone)

- 1871768-99-8(4-(Aminomethyl)-4-(butan-2-yl)cyclohexan-1-ol)

Proveedores recomendados

Taian Jiayue Biochemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos

Hubei Changfu Chemical Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

atkchemica

Miembros de la medalla de oro

Proveedor de China

Reactivos